An In-depth Technical Guide to 2-(4-Bromo-1H-indol-3-yl)acetic acid: Chemical Properties and Structure
An In-depth Technical Guide to 2-(4-Bromo-1H-indol-3-yl)acetic acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of the synthetic auxin analog, 2-(4-Bromo-1H-indol-3-yl)acetic acid. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, chemical biology, and drug development.
Chemical Identity and Structure
2-(4-Bromo-1H-indol-3-yl)acetic acid is a halogenated derivative of the natural plant hormone indole-3-acetic acid. The introduction of a bromine atom at the 4-position of the indole ring significantly influences its electronic properties and potential biological interactions.
Table 1: Chemical Identifiers and Structural Information
| Identifier | Value |
| CAS Number | 89245-41-0[1][2][3][4] |
| Molecular Formula | C₁₀H₈BrNO₂[1][2] |
| Molecular Weight | 254.08 g/mol [1] |
| IUPAC Name | 2-(4-bromo-1H-indol-3-yl)acetic acid |
| Synonyms | 4-Bromoindole-3-acetic acid[1], 4-Bromo-3-indoleacetic acid |
| SMILES | C1=CC(=C2C(=CNC2=C1)CC(=O)O)Br[1] |
| InChI | InChI=1S/C10H8BrNO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 2-(4-Bromo-1H-indol-3-yl)acetic acid are not extensively reported in publicly available literature. However, data for closely related compounds and computational predictions can provide valuable estimates.
Table 2: Physicochemical Properties
| Property | Value | Notes |
| Melting Point | Not available | The related compound 4-bromoindole-3-carboxaldehyde has a melting point of 179 °C. |
| Boiling Point | Not available | Data not found in the searched literature. |
| Solubility | Not available | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO, and sparingly soluble in water, similar to indole-3-acetic acid[5]. |
| pKa | Not available | The pKa of the carboxylic acid group is expected to be similar to that of indole-3-acetic acid, which is approximately 4.75[5]. |
| LogP | 2.5575 | Computationally predicted value[1]. |
Synthesis and Purification
General Synthetic Approach
A plausible synthetic route starts with the bromination of indole-3-acetic acid or a protected precursor. Alternatively, 4-bromoindole can be used as a starting material, followed by the introduction of the acetic acid side chain.
Caption: A potential synthetic workflow for 2-(4-Bromo-1H-indol-3-yl)acetic acid.
Illustrative Experimental Protocol (Adapted from similar syntheses)
Step 1: Synthesis of 4-Bromoindole-3-carboxaldehyde (Precursor)
This protocol is adapted from the synthesis of 4-bromoindole-3-carboxaldehyde, a potential precursor.
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Materials: 4-bromoindole, anhydrous N,N-dimethylformamide (DMF), phosphoryl chloride (POCl₃).
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Procedure:
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To a three-necked round-bottomed flask containing anhydrous DMF, slowly add phosphoryl chloride dropwise at 0 °C with vigorous stirring.
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After stirring for a short period, a solution of 4-bromoindole in anhydrous DMF is added dropwise.
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The reaction mixture is then allowed to warm to room temperature and stirred for approximately one hour.
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The resulting suspension is then worked up by dilution with ethyl acetate, followed by washing, drying, and concentration under reduced pressure to yield the crude product.
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Purification: The crude 4-bromoindole-3-carboxaldehyde can be purified by recrystallization from a mixture of acetone and petroleum ether[6].
Step 2: Conversion to 2-(4-Bromo-1H-indol-3-yl)acetic acid
The aldehyde can be converted to the acetic acid derivative through various methods, such as the Strecker synthesis followed by hydrolysis, or by reduction to the alcohol, conversion to the halide, and subsequent cyanation and hydrolysis.
Purification of the Final Product:
The final product, 2-(4-Bromo-1H-indol-3-yl)acetic acid, can be purified using standard techniques such as:
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Recrystallization: Using a suitable solvent system.
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Column Chromatography: On silica gel, eluting with a gradient of ethyl acetate in hexane.
Analytical Characterization
The structure and purity of the synthesized compound should be confirmed by a combination of analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The spectra would be expected to show characteristic peaks for the indole ring protons and carbons, the methylene protons of the acetic acid side chain, and the carboxylic acid proton.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.
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High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Potential Biological Activity and Signaling Pathways
While the specific biological activities of 2-(4-Bromo-1H-indol-3-yl)acetic acid are not extensively documented, studies on related brominated indole derivatives suggest a range of potential therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial effects.
Notably, some dibrominated indole derivatives have been shown to induce cell cycle arrest at the G2/M checkpoint. This provides a basis for proposing a potential mechanism of action for 2-(4-Bromo-1H-indol-3-yl)acetic acid in cancer cells.
Postulated Signaling Pathway: G2/M Cell Cycle Arrest
The G2/M checkpoint is a critical control point in the cell cycle, preventing cells with damaged DNA from entering mitosis. A plausible mechanism for a brominated indole acetic acid derivative to induce G2/M arrest is through the modulation of the Cyclin B1/CDK1 complex, a key regulator of this transition.
Caption: Postulated signaling pathway for G2/M cell cycle arrest induced by 2-(4-Bromo-1H-indol-3-yl)acetic acid.
This proposed pathway suggests that 2-(4-Bromo-1H-indol-3-yl)acetic acid may inhibit the activation of the Cyclin B1/CDK1 complex, possibly by targeting the activating phosphatase Cdc25C or other upstream regulators. This would prevent the cell from entering mitosis, leading to an accumulation of cells in the G2 phase of the cell cycle.
Conclusion
2-(4-Bromo-1H-indol-3-yl)acetic acid is a synthetic compound with a chemical structure that suggests potential for interesting biological activities. While comprehensive experimental data is currently limited, this technical guide provides a summary of its known chemical properties and structure, along with plausible synthetic routes and a postulated mechanism of action based on data from related compounds. Further research into the synthesis, characterization, and biological evaluation of this molecule is warranted to fully elucidate its therapeutic potential. This document serves as a foundational resource to guide such future investigations.
References
- 1. chemscene.com [chemscene.com]
- 2. 2-(4-Bromo-1H-indol-3-yl)acetic acid | CAS:89245-41-0 | Ark Pharma Scientific Limited [arkpharmtech.com]
- 3. 2abiotech.net [2abiotech.net]
- 4. 89245-41-0 Cas No. | 4-Bromoindole-3-acetic Acid | Apollo [store.apolloscientific.co.uk]
- 5. 4-Bromoindole-3-carboxaldehyde 96.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. 4-Bromoindole-3-carboxaldehyde | 98600-34-1 [chemicalbook.com]
